(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate
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Overview
Description
(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl and Methyl Groups: These groups are introduced via alkylation reactions using tert-butyl halides and methylating agents.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality. This is typically done using benzyl chloroformate in the presence of a base.
Final Coupling and Deprotection: The final steps involve coupling the intermediate compounds and deprotecting the desired functional groups under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral compounds and asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving piperidine derivatives. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-[(Benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: This compound shares similar protective groups and functional groups but differs in the ring structure and stereochemistry.
N-Boc-piperidine: A simpler piperidine derivative with a tert-butoxycarbonyl protecting group.
N-Cbz-piperidine: Another piperidine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it particularly valuable in asymmetric synthesis and as a precursor for the development of complex molecules with potential biological activity.
By understanding the detailed properties and applications of this compound, researchers can better utilize it in various scientific and industrial fields.
Properties
CAS No. |
1448902-04-2 |
---|---|
Molecular Formula |
C₂₀H₂₈N₂O₆ |
Molecular Weight |
392.45 |
Synonyms |
(3S,5R)-5-[[(Phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 3-Methyl Ester |
Origin of Product |
United States |
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